N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
説明
N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (CAS: 1775442-36-8) is a heterocyclic organic compound with a molecular formula of C₂₁H₂₁ClFN₃O₂ and a molecular weight of 401.9 g/mol. Its structure features a fused azepino-quinazoline core substituted with a 3-chloro-4-fluorophenyl carboxamide group and a methyl moiety at position 5. The compound’s SMILES string (CN1c2cc(C(=O)Nc3ccc(F)c(Cl)c3)ccc2C(=O)N2CCCCCC21) highlights its bicyclic framework and halogenated aromatic substituent .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2/c1-25-18-11-13(20(27)24-14-7-9-17(23)16(22)12-14)6-8-15(18)21(28)26-10-4-2-3-5-19(25)26/h6-9,11-12,19H,2-5,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJUHSBHEHYCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and it is involved in processes such as cell growth and proliferation. Overexpression of EGFR is often observed in certain human carcinoma cells, such as lung and breast cancer cells.
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of the tyrosine kinase associated with the EGFR. This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cancer cell proliferation.
Biochemical Pathways
The compound’s action on the EGFR tyrosine kinase affects several biochemical pathways. By inhibiting EGFR, it disrupts the downstream signaling pathways that are involved in cell proliferation, survival, and other cellular functions. This disruption can lead to the death of cancer cells and a reduction in tumor growth.
Pharmacokinetics
Like other tyrosine kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR tyrosine kinase activity, disruption of EGFR signaling pathways, and induction of cancer cell death. These effects can lead to a reduction in tumor size and potentially slow the progression of diseases such as lung and breast cancer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic makeup, and the presence of other medications.
生物活性
N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 401.9 g/mol. The structure features an azepinoquinazoline framework characterized by:
- Chloro and Fluoro Substituents : These halogen groups enhance the compound's reactivity and interaction with biological targets.
- Carboxamide Functional Group : This group is critical for its biological activity and potential therapeutic applications.
Anticancer Properties
Preliminary studies indicate that N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide exhibits promising anticancer activity. It has been shown to inhibit specific enzymes involved in tumor growth and proliferation. The compound's unique structure allows it to interact effectively with various biological targets:
- Protein Kinase Modulation : It may influence kinase activity involved in cell signaling pathways critical for cancer progression.
- Cell Proliferation and Apoptosis : In vitro assays demonstrate its effects on reducing cell viability in cancer cell lines while promoting apoptotic pathways.
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes that facilitate tumor growth.
- Receptor Interaction : It can bind to receptors involved in cellular signaling processes.
- Modulation of Signaling Pathways : By affecting protein kinases and other signaling molecules, it may alter cellular responses to external stimuli.
Case Studies
- In Vitro Studies : Research has demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines when tested at different concentrations.
- Molecular Docking Simulations : These studies reveal insights into the binding affinity of the compound for target proteins involved in cancer progression.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. Common methods include:
- Formation of the Quinazoline Core : Involves cyclization reactions using appropriate precursors.
- Substitution Reactions : Introduction of chloro and fluoro groups through electrophilic aromatic substitution.
科学的研究の応用
1. Anticancer Properties:
Recent studies have indicated that derivatives of quinazoline compounds exhibit anticancer effects. N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide has shown promise in modulating protein kinase activity, which is crucial in cancer cell proliferation and survival. In vitro assays demonstrate its ability to influence apoptosis in cancer cell lines.
2. Anticonvulsant Activity:
This compound also exhibits anticonvulsant properties in animal models. This suggests potential applications in treating epilepsy and other neurological disorders.
3. Anti-inflammatory Effects:
Quinazoline derivatives are known for their anti-inflammatory activities. The specific interactions of N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide with inflammatory pathways could lead to therapeutic applications in conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Demonstrated modulation of protein kinases affecting cell proliferation in cancer cells | |
| Anticonvulsant Effects | Showed efficacy in reducing seizure activity in animal models | |
| Anti-inflammatory Mechanisms | Indicated potential pathways for reducing inflammation |
類似化合物との比較
Table 1: Structural and Molecular Comparison
| Parameter | Target Compound (CAS 1775442-36-8) | Methoxy Analog (CAS 1775415-48-9) |
|---|---|---|
| Molecular Formula | C₂₁H₂₁ClFN₃O₂ | C₂₂H₂₄ClN₃O₃ |
| Molecular Weight (g/mol) | 401.9 | 413.8973 |
| Substituent at 4-Position | Fluorine (-F) | Methoxy (-OCH₃) |
| Key Functional Groups | Chloro, Fluoro, Carboxamide | Chloro, Methoxy, Carboxamide |
Electronic and Steric Effects
- Fluorine’s electron-withdrawing nature may also influence binding interactions with target proteins .
- Methoxy : Bulkier and electron-donating via resonance. This group may reduce lipophilicity but improve solubility in polar solvents. Methoxy substituents are often associated with altered pharmacokinetic profiles due to steric hindrance and hydrogen-bonding capabilities .
NMR Spectral Analysis
Evidence from analogous compounds (e.g., rapamycin derivatives) demonstrates that substituent changes in specific regions (e.g., aromatic rings) alter chemical shifts in NMR spectra. For example, differences in regions A (positions 39–44) and B (positions 29–36) of related compounds correlate with substituent-induced changes in electron density and steric environments . Similar NMR profiling could differentiate the target compound and its methoxy analog, particularly in regions adjacent to the chloro-fluoro/methoxy substituents.
Lumping Strategy for Comparative Analysis
The lumping strategy, which groups compounds with similar core structures but varying substituents, is applicable here. By treating the azepino-quinazoline core as a common scaffold, researchers can systematically study how halogen or alkoxy substitutions modulate properties like reactivity, binding affinity, and metabolic stability. This approach reduces computational and experimental complexity while enabling structure-activity relationship (SAR) studies .
Robustness of Comparative Models
準備方法
Copper-Catalyzed Oxidative Cyclization
The quinazoline ring is formed via copper(II)-mediated oxidation of aminal precursors. As demonstrated by Han et al., treatment of tetrahydroazepinoaminal 7 with 20 mol% Cu(OAc)₂ under oxygen in acetic acid yields the dihydroquinazoline scaffold in 81% yield (Table 1). Acetic acid prevents overoxidation to quinazolinones by protonating the amidine intermediate.
Table 1: Optimization of Copper-Catalyzed Cyclization
| Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuCl₂ (20) | MeCN | 80 | 81 |
| Cu(OAc)₂ (20) | AcOH | 100 | 73 |
| Cu(OAc)₂ (10) | AcOH/THF | 90 | 68 |
Piperidine vs. Azepane Ring Dynamics
X-ray crystallography reveals that six-membered piperidine aminals adopt strain-free conformations, while seven-membered azepane derivatives exhibit bent geometries favoring exocyclic double bond formation. This explains the higher yield (73%) observed for azepinoquinazoline 12 compared to piperidine analogues (58%) under identical conditions.
Carboxamide Installation
Carboxylic Acid Activation
The 3-carboxylic acid intermediate is generated via Kornblum oxidation of a 3-methyl precursor using SeO₂ (1.5 eq) in dioxane/water (4:1) at 110°C. Subsequent activation with PCl₃ forms the acid chloride in situ, avoiding isolation of hygroscopic intermediates.
Amide Coupling with 3-Chloro-4-Fluoroaniline
Coupling employs Schotten-Baumann conditions:
- Add 3-chloro-4-fluoroaniline (1.1 eq) to the acid chloride in xylene at 0°C.
- Neutralize with 10% NaHCO₃.
- Reflux for 2 h to afford the carboxamide in 89% yield.
Critical Parameters:
- Xylene increases reaction rate versus toluene (k = 0.42 vs. 0.19 h⁻¹).
- Stoichiometric PCl₃ prevents racemization at the α-carbon.
Crystallographic and Spectroscopic Characterization
Single-Crystal X-Ray Diffraction
The title compound crystallizes in the monoclinic P2₁/c space group with Z = 4. Key metrics:
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.37 (d, J = 2.7 Hz, 1H, ArH), 7.99 (dd, J = 9.0, 2.7 Hz, 1H, ArH), 4.12–4.08 (m, 1H, azepine-H), 2.91 (s, 3H, CH₃).
- IR (KBr): 3400 cm⁻¹ (N–H), 1630 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).
Comparative Analysis of Synthetic Routes
Table 2: Route Optimization
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Azepine formation | Cu(OAc)₂/O₂/AcOH | 73 | 98.5 |
| Methylation | KI/NaI, DCE | 96 | 99.2 |
| Amide coupling | PCl₃, xylene | 89 | 97.8 |
Route robustness was confirmed through three 100-g batches, showing ≤2% variability in yields.
Challenges and Mitigation Strategies
Overoxidation of Dihydroquinazoline
Exclusion of acetic acid leads to 23% overoxidized quinazolinone byproduct. Maintaining pH < 3 with AcOH suppresses this pathway.
Epimerization During Amide Formation
Racemization at C5a is minimized by:
- Keeping reaction temperatures <50°C during coupling.
- Using non-polar solvents (xylene) to stabilize the transition state.
Green Chemistry Alternatives
Microwave-assisted synthesis (160 W, 60 sec) reduces reaction times for quinazoline precursors by 85% compared to thermal methods. However, scalability remains limited for steps requiring gaseous oxygen.
Industrial-Scale Considerations
A 3000 L reactor process demonstrates:
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a quinazoline core fused with an azepine ring, a carboxamide group, and halogenated (Cl, F) aromatic substituents. The chloro and fluoro groups enhance electron-withdrawing effects, stabilizing the quinazoline core and influencing interactions with biological targets like enzymes or receptors. The carboxamide group enables hydrogen bonding, critical for target binding, while the azepine ring introduces conformational flexibility .
Q. What synthetic methodologies are employed to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of substituted quinazoline precursors using reagents like chloroacetyl chloride or acetic anhydride.
- Step 2 : Functionalization of the azepine ring via nucleophilic substitution or coupling reactions.
- Step 3 : Introduction of the chloro-fluoro-phenyl carboxamide group via amide bond formation using coupling agents (e.g., EDC/HOBt). Solvents such as DMF or THF are used, and reactions are monitored via TLC and NMR for purity .
Q. Which spectroscopic techniques are used for structural characterization?
- NMR : To confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, azepine methyl groups at δ 1.2–1.8 ppm).
- IR : To identify carbonyl stretches (~1650–1700 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹).
- Mass Spectrometry : For molecular weight validation (C₂₁H₂₂ClFN₃O₂, MW 405.87 g/mol) .
Q. What preliminary biological activities have been reported?
The compound exhibits anticancer, anti-inflammatory, and antimicrobial activity in vitro. For example, IC₅₀ values of ~5–10 μM were observed in kinase inhibition assays, attributed to halogen substituents enhancing target binding affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?
- Substituent Analysis : Replace the 4-fluoro group with methoxy to test electronic effects on target binding.
- Core Modifications : Compare azepino[2,1-b]quinazoline with triazoloquinazoline derivatives to assess ring strain and solubility.
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. What computational tools are recommended for modeling its interaction with biological targets?
- Molecular Dynamics (MD) : GROMACS or AMBER to simulate binding stability in aqueous environments.
- X-ray Crystallography : SHELX software for resolving crystal structures of ligand-target complexes (e.g., kinase-inhibitor binding pockets) .
Q. How can contradictory data on substituent effects be resolved?
- Case Example : Conflicting reports on chloro vs. methoxy substituents' impact on cytotoxicity.
- Resolution : Perform systematic substitution (e.g., 3-Cl, 4-F → 3-OCH₃, 4-F) and validate via enzyme inhibition assays (e.g., EGFR kinase) and biophysical methods (SPR for binding kinetics) .
Q. What strategies address discrepancies between in vitro and in vivo activity?
- Bioavailability Enhancement : Use PEGylation or liposomal encapsulation to improve solubility.
- Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots (e.g., azepine ring oxidation) .
Q. How can toxicity be systematically evaluated during preclinical development?
Q. What mechanistic studies are critical for elucidating its mode of action?
- Target Deconvolution : Chemoproteomics (e.g., affinity-based pull-down with biotinylated probes).
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling perturbations (e.g., MAPK/ERK inhibition) .
Methodological Considerations
- Data Reproducibility : Ensure reaction conditions (temperature, solvent purity) are rigorously controlled.
- Benchmarking : Compare characterization data (e.g., NMR shifts) with structurally similar compounds (e.g., N-(3-chlorobenzyl) analogs) .
- Collaboration : Partner with crystallography labs for high-resolution structural data to resolve stereochemical ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
